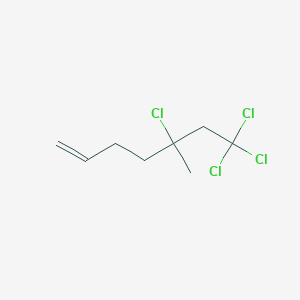
5,7,7,7-Tetrachloro-5-methylhept-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,7,7-Tetrachloro-5-methylhept-1-ene is an organic compound with the molecular formula C8H12Cl4 It is a chlorinated derivative of heptene, characterized by the presence of four chlorine atoms and a methyl group attached to the heptene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,7,7-Tetrachloro-5-methylhept-1-ene typically involves the chlorination of 5-methylhept-1-ene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas (Cl2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process. Safety measures are also crucial due to the handling of chlorine gas and other hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
5,7,7,7-Tetrachloro-5-methylhept-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated alcohols or ketones.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted heptenes, while reduction reactions can produce partially or fully dechlorinated heptenes.
Scientific Research Applications
5,7,7,7-Tetrachloro-5-methylhept-1-ene has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other chlorinated compounds and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be investigated to understand its potential effects on living organisms.
Medicine: Research into its potential use as a pharmaceutical intermediate or in drug development is ongoing.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which 5,7,7,7-Tetrachloro-5-methylhept-1-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of multiple chlorine atoms can influence the compound’s reactivity and binding affinity. Pathways involved in its action may include halogen bonding, hydrophobic interactions, and covalent modifications of target molecules.
Comparison with Similar Compounds
Similar Compounds
5,7,7,7-Tetrachloro-3-methyl-1-heptene: Another chlorinated heptene with a similar structure but different substitution pattern.
1-Heptene, 5,7,7,7-tetrachloro-5-methyl-: A closely related compound with slight variations in the position of chlorine atoms and methyl groups.
Uniqueness
5,7,7,7-Tetrachloro-5-methylhept-1-ene is unique due to its specific arrangement of chlorine atoms and the presence of a methyl group. This structural configuration imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo selective reactions and form specific products makes it valuable for various applications in research and industry.
Properties
CAS No. |
62435-48-7 |
|---|---|
Molecular Formula |
C8H12Cl4 |
Molecular Weight |
250.0 g/mol |
IUPAC Name |
5,7,7,7-tetrachloro-5-methylhept-1-ene |
InChI |
InChI=1S/C8H12Cl4/c1-3-4-5-7(2,9)6-8(10,11)12/h3H,1,4-6H2,2H3 |
InChI Key |
GRJXRHHRPZLCBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)(CC(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[({1,3-Bis[(2-ethylhexyl)oxy]propan-2-yl}oxy)methyl]heptane](/img/structure/B14519218.png)
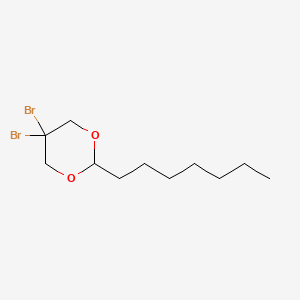
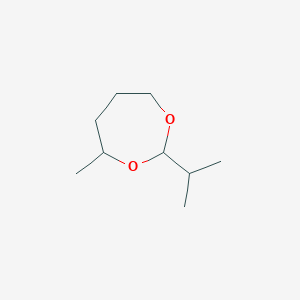
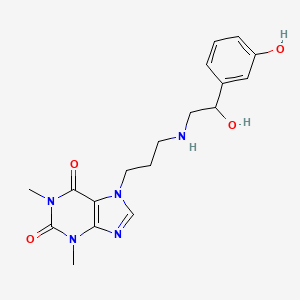
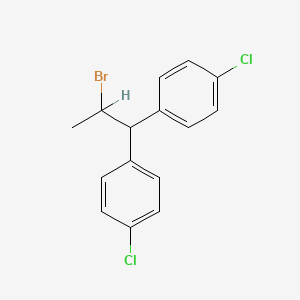

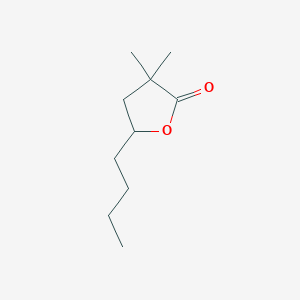

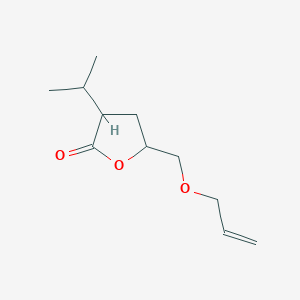
![N'-[4-(Dimethylamino)phenyl]-N-hydroxy-N-phenylthiourea](/img/structure/B14519267.png)
![4-[Ethyl(phenyl)amino]-1,3-dihydro-2H-1,5-benzodiazepin-2-one](/img/structure/B14519268.png)



